molecular formula C28H26ClNO3S B3129614 2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl 4-chlorophenyl sulfone CAS No. 339103-46-7

2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl 4-chlorophenyl sulfone

Cat. No.: B3129614
CAS No.: 339103-46-7
M. Wt: 492 g/mol
InChI Key: CYADXBJHSMBOOB-UHFFFAOYSA-N
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Description

Chemical compounds are typically described by their molecular formula, structure, and physical properties. For example, 4-tert-Butylphenol is an organic compound with the formula (CH3)3CC6H4OH . It is a white solid with a distinct phenolic odor .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. For instance, 4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. This can often be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that a compound can undergo. For example, 4-tert-Butylphenol can react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether which is used in epoxy resin chemistry .


Physical and Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity. For example, 4-tert-Butylphenol has a melting point of 99.5 °C and a boiling point of 239.8 °C .

Scientific Research Applications

Kinetics and Catalysis

  • Research on the kinetics of phenol alkylation using tert-butyl alcohol in the presence of sulfonic acid functional ionic liquids showcases the importance of sulfone and tert-butyl groups in catalysis and reaction mechanisms. These studies highlight the potential of such compounds in facilitating chemical transformations, particularly in enhancing the conversion and selectivity towards desired products in catalytic processes (Elavarasan et al., 2011).

Molecular Interactions and Structural Analysis

  • Investigations into the molecular interactions and structural analysis of zinc complexes with Schiff and Mannich bases, containing tert-butyl and pyridinyl groups, elucidate the complex's behavior in electronic transitions and magnetic coupling. Such studies are crucial for understanding the electronic and magnetic properties of materials, which can be applied in the development of sensors, magnetic materials, and catalysts (Orio et al., 2010).

Photophysical Properties

  • The synthesis and characterization of polypyridine ruthenium(II) complexes, involving tert-butyl and chlorophenyl sulfone moieties, demonstrate the significance of these structures in affecting photophysical properties. Such complexes can be applied in photochemical experiments, potentially leading to advancements in light-activated processes and materials for energy conversion and storage (Bonnet et al., 2003).

Organic Synthesis

  • The acid-catalyzed reaction between phenols and sulfone derivatives, leading to the formation of arylsulfonylpyrrolidines, illustrates the role of such chemical structures in organic synthesis. This demonstrates their utility in constructing complex organic molecules, which can be pivotal in the development of new pharmaceuticals, agrochemicals, and materials (Smolobochkin et al., 2017).

Safety and Hazards

Safety and hazard information for a compound can often be found in its Material Safety Data Sheet (MSDS). For example, the MSDS for 2-tert-Butyl-4-methoxyphenol can be found on the Sigma-Aldrich website .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClNO3S/c1-19-18-25(20-8-6-5-7-9-20)30-27(33-23-14-10-21(11-15-23)28(2,3)4)26(19)34(31,32)24-16-12-22(29)13-17-24/h5-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYADXBJHSMBOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201125297
Record name 3-[(4-Chlorophenyl)sulfonyl]-2-[4-(1,1-dimethylethyl)phenoxy]-4-methyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339103-46-7
Record name 3-[(4-Chlorophenyl)sulfonyl]-2-[4-(1,1-dimethylethyl)phenoxy]-4-methyl-6-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339103-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chlorophenyl)sulfonyl]-2-[4-(1,1-dimethylethyl)phenoxy]-4-methyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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